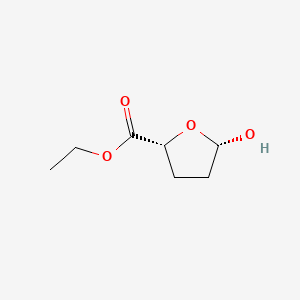

(2R,5S)-Ethyl 5-hydroxytetrahydrofuran-2-carboxylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(2R,5S)-Ethyl 5-hydroxytetrahydrofuran-2-carboxylate is a chiral compound with significant importance in organic chemistry. It is a derivative of tetrahydrofuran, a five-membered ring containing four carbon atoms and one oxygen atom. The compound is characterized by the presence of an ethyl ester group at the second position and a hydroxyl group at the fifth position, making it a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (2R,5S)-Ethyl 5-hydroxytetrahydrofuran-2-carboxylate typically involves the following steps:

Starting Material: The synthesis begins with the selection of an appropriate starting material, such as a chiral precursor or a racemic mixture.

Cyclization: The starting material undergoes cyclization to form the tetrahydrofuran ring. This step often involves the use of acid or base catalysts to facilitate the ring closure.

Hydroxylation: The hydroxyl group is introduced at the fifth position through selective hydroxylation reactions. Common reagents for this step include oxidizing agents such as osmium tetroxide or hydrogen peroxide.

Esterification: The final step involves the esterification of the carboxylic acid group at the second position with ethanol, using acid catalysts like sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

In industrial settings, the production of this compound is optimized for large-scale synthesis. This involves:

Continuous Flow Reactors: Utilizing continuous flow reactors to enhance reaction efficiency and yield.

Catalyst Optimization: Employing highly efficient catalysts to minimize reaction time and improve selectivity.

Purification Techniques: Implementing advanced purification techniques such as chromatography and crystallization to obtain high-purity products.

化学反应分析

Types of Reactions

(2R,5S)-Ethyl 5-hydroxytetrahydrofuran-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using reagents like pyridinium chlorochromate or Jones reagent.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

Oxidation: Pyridinium chlorochromate, Jones reagent, osmium tetroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Thionyl chloride, phosphorus tribromide.

Major Products Formed

Oxidation: Ketones, aldehydes.

Reduction: Alcohols.

Substitution: Halides, ethers.

科学研究应用

Scientific Research Applications

1. Organic Synthesis:

- Building Block: The compound serves as a versatile building block for synthesizing more complex organic molecules. Its ability to undergo nucleophilic addition, substitution, and elimination reactions allows chemists to create diverse derivatives with specific functionalities.

2. Pharmaceutical Development:

- Precursor for Bioactive Compounds: (2R,5S)-Ethyl 5-hydroxytetrahydrofuran-2-carboxylate is explored as a precursor for developing pharmaceutical intermediates. Its derivatives have shown potential therapeutic properties, including anti-inflammatory and antioxidant activities .

- Calpain Inhibition: Some derivatives of hydroxytetrahydrofuran have been identified as calpain inhibitors, which are relevant in treating diseases associated with oxidative stress and inflammation .

3. Food Science:

- Quality Marker in Whisky Production: This compound has been identified as a marker for assessing the quality and authenticity of Scotch whisky. Its presence correlates with the maturation process in oak casks, influencing flavor profiles. Analytical techniques such as gas chromatography coupled with mass spectrometry are used to quantify its levels in whisky samples.

Case Study 1: Whisky Authentication

A study by Stupak et al. (2018) demonstrated the utility of this compound in distinguishing between different whisky types based on their maturation casks. The researchers employed advanced analytical techniques to quantify the compound's levels across various samples, highlighting its significance in quality control.

| Compound | Detection Method | Significance |

|---|---|---|

| This compound | Gas Chromatography-Mass Spectrometry | Quality marker in whisky |

| N-(3-methylbutyl) acetamide | Gas Chromatography-Mass Spectrometry | Flavor profile indicator |

| 4-(2-hydroxyethyl)phenol | Gas Chromatography-Mass Spectrometry | Antioxidant properties |

Case Study 2: Pharmaceutical Applications

Research indicates that derivatives of this compound exhibit promising biological activities. For example, compounds derived from this structure have shown efficacy as calpain inhibitors and reactive oxygen species traps, suggesting their potential use in treating pathologies linked to oxidative stress .

作用机制

The mechanism of action of (2R,5S)-Ethyl 5-hydroxytetrahydrofuran-2-carboxylate involves its interaction with specific molecular targets and pathways:

Enzyme Inhibition: The compound can act as an inhibitor of certain enzymes, affecting their catalytic activity and altering metabolic processes.

Receptor Binding: It may bind to specific receptors, modulating signal transduction pathways and cellular responses.

Metabolic Pathways: The compound can be metabolized by various enzymes, leading to the formation of active metabolites that exert biological effects.

相似化合物的比较

(2R,5S)-Ethyl 5-hydroxytetrahydrofuran-2-carboxylate can be compared with other similar compounds to highlight its uniqueness:

(2R,5S)-Methyl 5-hydroxytetrahydrofuran-2-carboxylate: This compound has a methyl ester group instead of an ethyl ester group, resulting in different physical and chemical properties.

(2R,5S)-Propyl 5-hydroxytetrahydrofuran-2-carboxylate: The presence of a propyl ester group in this compound affects its reactivity and solubility compared to the ethyl ester derivative.

(2R,5S)-Butyl 5-hydroxytetrahydrofuran-2-carboxylate: This compound has a butyl ester group, which influences its steric and electronic properties, making it distinct from the ethyl ester compound.

生物活性

(2R,5S)-Ethyl 5-hydroxytetrahydrofuran-2-carboxylate is a chiral compound characterized by its unique tetrahydrofuran ring structure, which has significant implications in various biological processes. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

- Chemical Formula : C8H14O4

- Molecular Weight : 174.19 g/mol

- Functional Groups : Hydroxyl group (-OH), ethyl ester (-O-C2H5), and a carboxylic acid derivative.

This structural configuration contributes to its solubility and bioavailability, enhancing its potential for interaction with biological targets.

Enzyme Interaction

This compound has been shown to interact with various enzymes, potentially acting as an inhibitor or modulator. Key mechanisms include:

- Enzyme Inhibition : The compound can inhibit enzymes involved in metabolic pathways, affecting their catalytic activity. For instance, it may inhibit lipoxygenase enzymes, which play a crucial role in inflammatory responses .

- Receptor Binding : It may interact with specific receptors, modulating signal transduction pathways that influence cellular responses.

Metabolic Pathways

The compound participates in metabolic pathways where it can be metabolized by various enzymes, leading to the formation of active metabolites that exert biological effects. This includes potential pathways involved in drug metabolism and detoxification processes.

Anticancer Properties

The compound is noted for its role as an intermediate in the synthesis of various anticancer agents. Its ability to interact with cellular mechanisms involved in cancer progression makes it a candidate for further investigation in cancer therapeutics.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Ethyl 4-hydroxybutanoate | Hydroxy group at position 4 | Moderate antibacterial activity |

| 3-Hydroxybutanoic acid | Hydroxyl group on a straight-chain acid | Anti-inflammatory properties |

| Methyl lactate | Lactic acid derivative | Metabolic intermediate |

| (R)-Lactic acid | Chiral center with hydroxyl group | Important in fermentation processes |

| This compound | Tetrahydrofuran ring with hydroxyl and ethoxy groups | Potential antioxidant and anticancer activity |

This table illustrates that this compound stands out due to its unique combination of functional groups and stereochemistry.

Case Studies and Research Findings

- Enzyme Inhibition Studies : A study demonstrated that compounds similar to this compound effectively inhibit lipoxygenase activity, which could lead to reduced inflammation in models of arthritis .

- Antioxidant Activity Assessment : In vitro assays indicated that related tetrahydrofuran derivatives possess strong antioxidant capabilities, supporting the potential for this compound to mitigate oxidative damage in cells .

- Anticancer Research : Investigations into derivatives of this compound have shown promising results against various cancer cell lines, indicating that this compound may also exhibit similar properties warranting further exploration.

属性

IUPAC Name |

ethyl (2R,5S)-5-hydroxyoxolane-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O4/c1-2-10-7(9)5-3-4-6(8)11-5/h5-6,8H,2-4H2,1H3/t5-,6+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTEONBBZTCJWHA-RITPCOANSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(O1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H]1CC[C@H](O1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。